

The Discovery of Tacrolimus from *Streptomyces tsukubensis*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tacrolimus

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Abstract

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its discovery from the fermentation broth of the soil bacterium *Streptomyces tsukubensis* is a landmark in the field of natural product drug discovery. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the biotechnological processes involved in the production of **tacrolimus**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

The Discovery of Tacrolimus (FK-506)

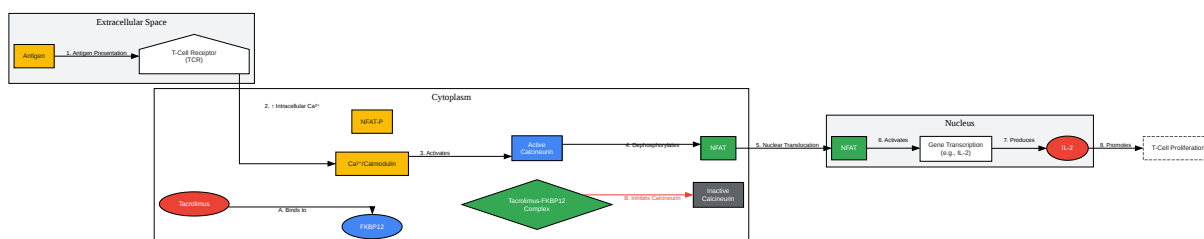
Tacrolimus was discovered in 1984 by a team of scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2][3][4] The discovery was the result of an extensive screening program aimed at identifying novel immunosuppressive compounds from microbial sources.[5] A soil sample from the Tsukuba region of Japan yielded a strain of actinomycete bacteria, later identified as *Streptomyces tsukubensis*, which produced a compound with potent immunosuppressive activity.[2][4] This compound, initially designated FK-506, was found to be a novel 23-membered macrolide lactone.[3][5][6] Subsequent studies demonstrated that **tacrolimus** was 10 to 100 times more potent than the then-standard immunosuppressant, cyclosporine.[7]

Mechanism of Action

Tacrolimus exerts its immunosuppressive effects by inhibiting T-lymphocyte activation.[8][9] Upon entering a T-cell, **tacrolimus** binds to a specific intracellular protein called FKBP12 (FK506-binding protein 12).[10][11][12] This **tacrolimus**-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[9][13][14]

The inhibition of calcineurin is the pivotal step in the mechanism of action of **tacrolimus**. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][15][16] When NFAT is dephosphorylated, it translocates from the cytoplasm to the nucleus, where it activates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][13][17] IL-2 is a critical growth factor for T-cells, and its production leads to T-cell proliferation and the activation of the adaptive immune response.

By inhibiting calcineurin, the **tacrolimus**-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[5][8] This blockade of NFAT-mediated transcription results in the suppression of IL-2 production and, consequently, the inhibition of T-cell proliferation and activation.[9][15]



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Caption: Mechanism of action of **tacrolimus** in T-cells.

Experimental Protocols

Screening for Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The initial discovery of **tacrolimus**'s immunosuppressive properties relied on in vitro assays, with the Mixed Lymphocyte Reaction (MLR) being a cornerstone for such screening.[5] The MLR assay assesses the proliferative response of T-lymphocytes from one individual (responder) when co-cultured with lymphocytes from a genetically different individual (stimulator).[18]

Principle: In a one-way MLR, the stimulator cells are treated to prevent their proliferation (e.g., by irradiation), so any measured proliferation is solely due to the responder T-cells recognizing the foreign antigens on the stimulator cells.[\[19\]](#) An effective immunosuppressant will inhibit this proliferation.

Protocol for One-Way MLR:

- Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
- Preparation of Stimulator Cells: Resuspend the PBMCs from one donor (stimulator) at a concentration of 1×10^6 cells/mL in complete RPMI-1640 medium. Irradiate the cells with 30 Gy to inhibit their proliferation.[\[20\]](#)
- Preparation of Responder Cells: Resuspend the PBMCs from the second donor (responder) at 1×10^6 cells/mL in complete RPMI-1640 medium.
- Assay Setup: In a 96-well U-bottom plate, add 100 μ L of the responder cell suspension and 100 μ L of the stimulator cell suspension to each well.
- Drug Addition: Prepare serial dilutions of the test compound (e.g., **tacrolimus** dissolved in a suitable solvent) and add a small volume (e.g., 1 μ L) to the appropriate wells. Include a vehicle control (solvent only) and a positive control (no drug).
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.
- Proliferation Measurement: On day 5, add 1 μ Ci of ³H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.
- Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the T-cell proliferation.

Production of Tacrolimus by Fermentation

Streptomyces tsukubensis is cultured under specific conditions to maximize the production of **tacrolimus**. Both batch and fed-batch fermentation strategies have been employed.

Protocol for Fed-Batch Fermentation:

- Inoculum Preparation (Seed Culture):
 - Prepare a seed medium containing (per liter): 4 g glucose, 10 g malt extract, 4 g yeast extract, and 2 g CaCO_3 . Adjust the pH to 7.2.[\[7\]](#)
 - Inoculate the seed medium with a spore suspension or a vegetative culture of *S. tsukubaensis*.
 - Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours.
- Production Medium:
 - Prepare the production medium. An example of an optimized medium contains (per liter): 61.61 g soluble starch, 20.61 g peptone, and 30.79 g Tween 80.[\[8\]](#) Another example includes (per liter): 4 g glucose, 14.32 g yeast extract, 30 g ammonium sulfate, 0.2 g glycine, and 1.49% 1,2-propylene glycol.[\[15\]](#)
 - Adjust the pH to 7.0-7.5 and sterilize.[\[12\]](#)
- Fermentation:
 - Inoculate the production medium with 5-10% (v/v) of the seed culture.
 - Incubate the fermenter at 25-30°C with controlled aeration and agitation.
 - After an initial growth phase (e.g., 48 hours), begin a fed-batch regimen by adding a concentrated solution of a carbon source (e.g., soluble starch or dextrin) at a controlled rate to maintain a low but steady concentration in the fermenter.[\[12\]](#)[\[16\]](#) This prevents catabolite repression and prolongs the production phase.
 - Monitor and control the pH between 6.5 and 7.8.[\[12\]](#)
 - The fermentation is typically carried out for 140-280 hours.

- Harvesting:
 - At the end of the fermentation, the whole broth containing the mycelium and the dissolved **tacrolimus** is harvested for extraction.

Extraction and Purification of Tacrolimus

The purification of **tacrolimus** from the fermentation broth is a multi-step process involving extraction and chromatography.

Protocol for Extraction and Purification:

- Extraction:
 - Add an equal volume of an organic solvent such as acetone or toluene to the whole fermentation broth.[\[9\]](#)[\[13\]](#)
 - Stir the mixture for 1-2 hours to extract **tacrolimus** from the mycelium and the aqueous phase.
 - Separate the organic extract from the solids and the aqueous phase by filtration or centrifugation.
- Initial Purification by Adsorption Chromatography:
 - Concentrate the organic extract under reduced pressure to obtain a crude oily residue.
 - Load the crude extract onto a column packed with a non-ionic adsorbent resin such as Diaion HP-20 or Amberlite XAD16.[\[10\]](#)[\[13\]](#)
 - Wash the column with water to remove polar impurities.
 - Elute the **tacrolimus** using a gradient of increasing concentrations of an organic solvent like acetone or methanol in water.[\[13\]](#)
- Silica Gel Chromatography:
 - Combine and concentrate the fractions containing **tacrolimus**.

- Apply the semi-purified **tacrolimus** to a silica gel column.
- Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity to separate **tacrolimus** from its structural analogs like ascomycin.[9][13]
- Reverse-Phase Chromatography (Optional, for high purity):
 - For further purification, the **tacrolimus**-containing fractions can be subjected to reverse-phase chromatography on a C18 column.[13]
 - Elute with a mixture of acetonitrile and water.
- Crystallization:
 - Concentrate the purified **tacrolimus** solution.
 - Induce crystallization by adding a non-solvent, such as n-heptane or diisopropyl ether, or by cooling a saturated solution in a solvent like acetonitrile/water.[1]
 - Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure **tacrolimus**.

Quantitative Data

The following tables summarize key quantitative data related to the production and activity of **tacrolimus**.

Table 1: Examples of Fermentation Media for **Tacrolimus** Production

| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B |
|----------------------|-----------------------------------|-----------------------------------|
| Glucose | 4 | - |
| Soluble Starch | - | 61.61 |
| Yeast Extract | 14.32 | - |
| Peptone | - | 20.61 |
| Ammonium Sulfate | 30 | - |
| Glycine | 0.2 | - |
| 1,2-Propylene Glycol | 14.9 | - |
| Tween 80 | - | 30.79 |
| Reference | [15] | [8] |

Table 2: **Tacrolimus** Production Yields in *Streptomyces tsukubaensis*

| Fermentation Strategy | Strain | Yield (mg/L) | Reference |
|--|--------------|--------------|--|
| Batch Fermentation | Wild Type | 24.3 | [21] |
| Batch Fermentation with Brazil Nut Oil | DSMZ strain | 41.67 | [7] [14] |
| Optimized Batch Fermentation | NBRC 108819 | 616 | [15] |
| Fed-Batch Fermentation | VKM Ac-2618D | 500 | [16] |
| Mutagenesis & Optimized Medium | FIM-16-06 | 1522 | [8] |

Table 3: Purification Scheme for **Tacrolimus**

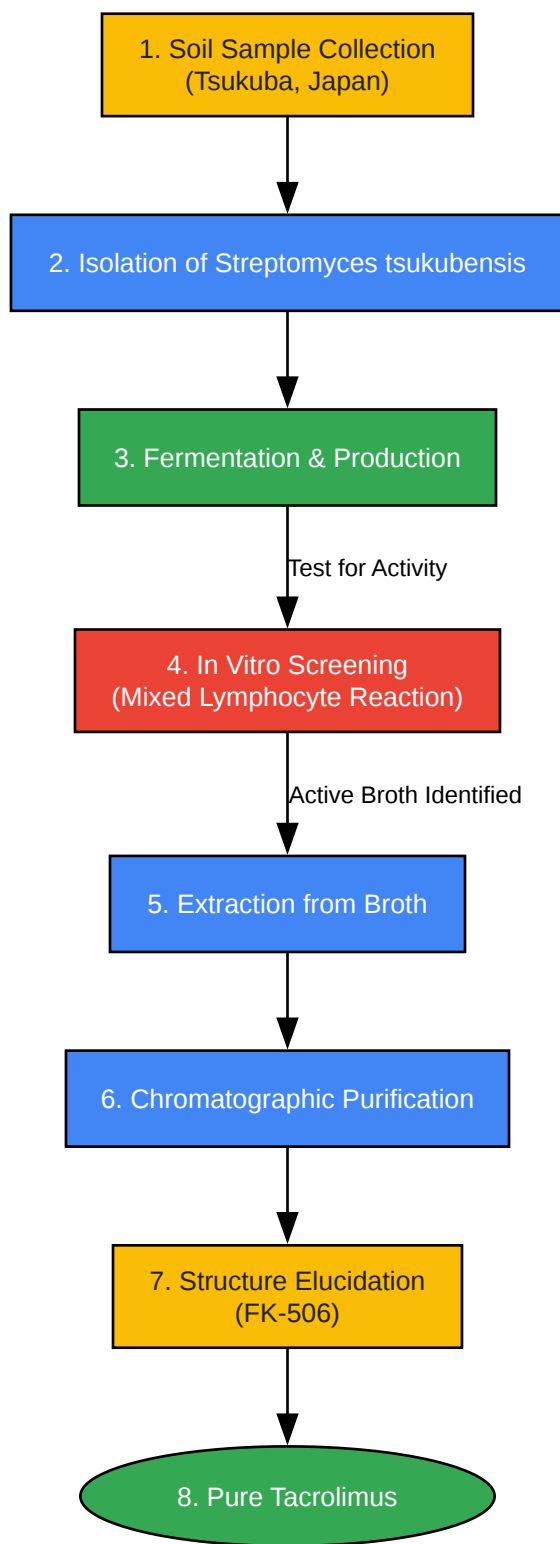
| Purification Step | Resin/Method | Elution Solvent(s) | Purity | Yield |
|--|----------------------|-------------------------------|----------|----------|
| Extraction | Solvent Extraction | Acetone or Toluene | Low | High |
| Adsorption Chromatography | Amberlite XAD16 | Acetone/Water gradient | Moderate | >90% |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | High | Variable |
| Crystallization | Solvent/Anti-solvent | Acetonitrile/Water | >99.7% | >90% |
| Data compiled from [9] [10] [13] | | | | |

Table 4: Immunosuppressive Activity of **Tacrolimus**

| Assay | Cell Type | IC ₅₀ (ng/mL) | Reference |
|---|-------------|---|----------------------|
| Lymphocyte Proliferation (MLR) | Human PBMCs | 0.0075 - 1042 (wide inter-individual variation) | [11] |
| Median IC ₅₀ in the study was 0.63 ng/mL | | | |

Conclusion

The discovery of **tacrolimus** from *Streptomyces tsukubensis* is a testament to the power of natural product screening. Its unique mechanism of action, involving the inhibition of the calcineurin-NFAT signaling pathway, has provided a highly effective means of suppressing the immune system for the prevention of organ transplant rejection. The optimization of fermentation and purification processes has enabled the large-scale production of this life-saving drug. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of **tacrolimus** discovery and production, offering valuable insights for professionals in the field of drug development and biotechnology.



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Caption: Workflow of the discovery of **tacrolimus**.

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- To cite this document: BenchChem. [The Discovery of Tacrolimus from *Streptomyces tsukubensis*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663567#tacrolimus-discovery-from-streptomyces-tsukubensis]

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